molecular formula C18H14F2N4O B2709291 3-({[2,4'-Bipyridine]-4-yl}methyl)-1-(2,6-difluorophenyl)urea CAS No. 2320465-66-3

3-({[2,4'-Bipyridine]-4-yl}methyl)-1-(2,6-difluorophenyl)urea

Cat. No.: B2709291
CAS No.: 2320465-66-3
M. Wt: 340.334
InChI Key: SMIKFXIVKHSQPZ-UHFFFAOYSA-N
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Description

1-([2,4’-Bipyridin]-4-ylmethyl)-3-(2,6-difluorophenyl)urea is a compound of significant interest in the fields of chemistry and pharmacology

Preparation Methods

The synthesis of 1-([2,4’-Bipyridin]-4-ylmethyl)-3-(2,6-difluorophenyl)urea typically involves the reaction of 2,4’-bipyridine with 2,6-difluorophenyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the product is purified through recrystallization or chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-([2,4’-Bipyridin]-4-ylmethyl)-3-(2,6-difluorophenyl)urea undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-([2,4’-Bipyridin]-4-ylmethyl)-3-(2,6-difluorophenyl)urea involves its interaction with specific molecular targets and pathways. The bipyridine moiety allows the compound to chelate metal ions, forming stable complexes that can modulate enzymatic activities and cellular processes. The difluorophenyl group contributes to the compound’s lipophilicity and ability to interact with biological membranes, enhancing its bioavailability and efficacy.

Comparison with Similar Compounds

1-([2,4’-Bipyridin]-4-ylmethyl)-3-(2,6-difluorophenyl)urea can be compared with other similar compounds, such as:

    1-(2,4-Difluorophenyl)biguanide hydrochloride: This compound also contains a difluorophenyl group and exhibits similar biological activities.

    Cyclometalated Ir(III) complexes: These complexes, based on 2-(2,4-difluorophenyl)-pyridine, share structural similarities and are used in photocatalysis and luminescence applications.

The uniqueness of 1-([2,4’-Bipyridin]-4-ylmethyl)-3-(2,6-difluorophenyl)urea lies in its combination of bipyridine and difluorophenyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(2,6-difluorophenyl)-3-[(2-pyridin-4-ylpyridin-4-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F2N4O/c19-14-2-1-3-15(20)17(14)24-18(25)23-11-12-4-9-22-16(10-12)13-5-7-21-8-6-13/h1-10H,11H2,(H2,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMIKFXIVKHSQPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)NC(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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